6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . As a result, the compound can effectively halt the proliferation of cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . Under normal conditions, CDK2 binds to cyclin A or E, forming a complex that phosphorylates target proteins to drive the cell cycle forward . By inhibiting CDK2, this compound prevents these phosphorylation events, thereby disrupting the cell cycle .
Pharmacokinetics
Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 9.54±0.20 .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression . This can result in the induction of apoptosis, or programmed cell death, within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Biochemical Analysis
Biochemical Properties
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and coagulation processes . The nature of these interactions is likely due to the compound’s ability to bind to both the anti-coagulation and enzymatic regions of the enzyme .
Cellular Effects
The effects of this compound on cells have been studied in the context of cancer. It has been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . For example, it has been found to inhibit CDK2, a kinase involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been suggested that this compound may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate hydrazine derivatives with suitable precursors. One common method includes the reaction of enaminonitrile with hydrazine hydrate under reflux conditions . The reaction is often carried out in the presence of acetic acid as a catalyst, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolopyrimidines.
Scientific Research Applications
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the hydrazinyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolopyrimidine core.
Uniqueness
6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its potential as a versatile intermediate in synthetic chemistry and as a potent bioactive molecule in medicinal chemistry .
Properties
CAS No. |
98021-51-3 |
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Molecular Formula |
C5H6N6O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
6-hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H6N6O/c6-10-5-8-3-2(1-7-11-3)4(12)9-5/h1H,6H2,(H3,7,8,9,10,11,12) |
InChI Key |
LEFRWEFKNQEIDR-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1C(=O)NC(=N2)NN |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)NN |
solubility |
not available |
Origin of Product |
United States |
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